molecular formula C18H12ClF2NO5 B3557273 N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

Cat. No.: B3557273
M. Wt: 395.7 g/mol
InChI Key: KMMRIQWEBHLJSG-UHFFFAOYSA-N
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Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a chlorodifluoromethoxy group, a methoxy group, and a chromene carboxamide moiety, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2NO5/c1-25-14-4-2-3-10-9-13(17(24)26-15(10)14)16(23)22-11-5-7-12(8-6-11)27-18(19,20)21/h2-9H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMRIQWEBHLJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenolic hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of the Chlorodifluoromethoxy Group:

    Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide moiety through the reaction of the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorodifluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorodifluoromethoxy group.

Scientific Research Applications

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs due to its unique chemical structure and biological activity.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions in cells.

    Material Science: The compound’s unique properties make it suitable for the development of advanced materials with specific functionalities.

    Industrial Applications: It can be used in the synthesis of other complex molecules and as a building block for the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE: This compound shares the chlorodifluoromethoxy group and carboxamide moiety but differs in the core structure and additional functional groups.

    N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-3-YL)PYRIDINE-3-CARBOXAMIDE: Another similar compound with variations in the core structure and functional groups.

Uniqueness

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
Reactant of Route 2
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N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

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